molecular formula C27H23N3O3S B3017246 2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 892293-21-9

2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No. B3017246
CAS RN: 892293-21-9
M. Wt: 469.56
InChI Key: YWRKQSMAJURKBY-UHFFFAOYSA-N
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Description

The compound "2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-4,6-dihydropyran[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide" is a novel heterocyclic compound that belongs to the class of dihydropyrano[3,2-c]benzothiazines. These compounds are of interest due to their potential biological activities and their use in the synthesis of various pharmacologically active agents.

Synthesis Analysis

The synthesis of related dihydropyrano[3,2-c]benzothiazine derivatives typically involves multicomponent reactions. For instance, a three-component interaction of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide with arylcarbaldehydes and active methylene nitriles can lead to the formation of 2-amino-4H-pyrans or to stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), which are new products from such interactions . The synthesis process can be controlled to favor the formation of the desired compounds by understanding the reaction mechanism, which includes the formation of bis-adducts as an intermediate stage.

Molecular Structure Analysis

The molecular structure of compounds in this class has been confirmed by various analytical techniques, including single crystal X-ray diffraction . This technique allows for the precise determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Compounds similar to the one have shown the ability to undergo further chemical transformations. For example, the reaction of 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides with various reagents leads to the formation of new series of pyranobenzothiazines with potential inhibitory activity against monoamine oxidase enzymes . This indicates that the compound may also be amenable to a range of chemical reactions that could modify its biological activity or physical properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-4,6-dihydropyran[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide" are not detailed in the provided papers, related compounds typically exhibit properties that make them suitable for biological studies. These properties may include solubility in various solvents, stability under physiological conditions, and the presence of functional groups that can interact with biological macromolecules .

Scientific Research Applications

Synthesis and Biological Evaluation

2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is part of a class of compounds explored for their potential in biological applications. A study by Ahmad et al. (2019) focused on the synthesis and biological evaluation of a series of 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides, which are closely related to the compound . These compounds were assessed for their inhibitory activity against monoamine oxidase A and B, revealing that certain derivatives, specifically 6d and 7q, showed selective inhibition towards monoamine oxidase A, whereas 6h and 7r were identified as selective and potent inhibitors of monoamine oxidase B. Additionally, compound 7l demonstrated dual inhibition towards both isozymes, suggesting potential therapeutic applications in conditions related to monoamine oxidase activity (Ahmad et al., 2019).

Multicomponent Synthesis and Mechanistic Insights

Another aspect of research on this compound involves its synthesis through multicomponent reactions. Lega et al. (2016) reported on the peculiarities of multicomponent synthesis involving 2-amino-3-R-4-aryl-4H-pyrans derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, a structural framework similar to the compound of interest. This study highlights the intricate reaction mechanisms and the formation of novel products, such as stable triethylammonium salts, through this process. The research provides valuable insights into controlling reaction selectivity, which is crucial for synthesizing complex heterocyclic compounds (Lega et al., 2016).

Antimicrobial Activity and Structural Analysis

Investigations into the antimicrobial properties of related compounds also form a significant part of the research. Lega et al. (2017) synthesized 4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides through a three-component interaction involving 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. These compounds were then evaluated for their antibacterial and antifungal activities, providing a foundation for further exploration of the antimicrobial potential of similar compounds (Lega et al., 2017).

properties

IUPAC Name

2-amino-4-(4-methylphenyl)-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-17-11-13-19(14-12-17)24-22(15-28)27(29)33-25-21-9-5-6-10-23(21)30(34(31,32)26(24)25)16-20-8-4-3-7-18(20)2/h3-14,24H,16,29H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRKQSMAJURKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=CC=C5C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

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